Comparative LSD1 Inhibitory Activity of 2-Aminobenzothiazole-6-carboxylic Acid sec-Butylamide vs. Optimized Amino-Carboxamide Benzothiazoles
2-Aminobenzothiazole-6-carboxylic acid sec-butylamide exhibits an IC50 of 10,000 nM (10 µM) against human recombinant LSD1 in a biochemical assay measuring H2O2 production [1]. In contrast, optimized amino-carboxamide benzothiazole analogs (e.g., compounds 26 and 30 from a 2023 medicinal chemistry optimization campaign) demonstrate significantly higher potency, with IC50 values of 4.64 µM and 4.35 µM, respectively [2]. This comparison quantifies the lower potency of the sec-butylamide derivative relative to structurally refined leads, providing a clear baseline for researchers seeking to evaluate the impact of amide substituents on LSD1 engagement.
| Evidence Dimension | LSD1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 10,000 nM (10 µM) |
| Comparator Or Baseline | Optimized amino-carboxamide benzothiazoles: Compound 26 IC50 = 4.64 µM; Compound 30 IC50 = 4.35 µM [2] |
| Quantified Difference | Target compound is 2.2- to 2.3-fold less potent than the optimized leads |
| Conditions | Human recombinant LSD1; H2O2 production assay; 30-minute incubation; methylated peptide substrate [1] |
Why This Matters
This quantitative potency gap clarifies the compound's role as a sub-optimal LSD1 inhibitor, making it valuable as a control or scaffold for structure-activity relationship (SAR) studies rather than a lead candidate.
- [1] BindingDB. BDBM50067587 (CHEMBL3402055). IC50 for LSD1: 1.00E+4 nM. Assay Description: Inhibition of human recombinant LSD1 assessed as effect on H2O2 production incubated for 30 mins using methylated peptide substrate. View Source
- [2] Alnabulsi, S., Al-Hurani, E. A., Al-shar'i, N. A., & El-Elimat, T. (2023). Hit-to-lead optimization of amino-carboxamide benzothiazoles as LSD1 inhibitors. Medicinal Chemistry Research, 32(5), 910–929. View Source
